Bromocyclohexane

Overview

Description

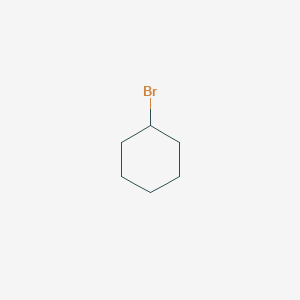

Bromocyclohexane (C₆H₁₁Br) is a brominated alicyclic compound characterized by a cyclohexane ring with a bromine atom substituted at one carbon. Its structure and reactivity are influenced by the chair conformation of cyclohexane, where the bromine substituent occupies either an axial or equatorial position. The axial conformation is critical for elimination reactions (e.g., E2 mechanisms), as it aligns the bromine with a β-hydrogen for anti-periplanar geometry . Thermodynamic properties from NIST include a normal boiling point of 166–168°C, density of 1.324 g/cm³ (20°C), and low water solubility (<1 g/L at 25°C) . This compound is classified as a secondary alkyl halide due to the bromine being attached to a carbon bonded to two other carbons .

Key applications include:

- Enzyme Substrate: Used in studies with haloalkane dehalogenase LinB to investigate catalytic mechanisms and enzyme engineering .

- Synthetic Chemistry: Employed in alkylation reactions (e.g., photoredox catalysis, Grignard reactions) and bromolactonization for bioactive terpene synthesis .

- Conformational Studies: Isolation of axial conformers via inclusion complexes and alchemical transformations between axial/equatorial positions .

Preparation Methods

Bromocyclohexane can be synthesized through several methods:

Free Radical Bromination: This method involves the bromination of cyclohexane using bromine in the presence of ultraviolet light or a radical initiator.

Reaction with Hydrobromic Acid: Cyclohexanol reacts with hydrobromic acid to produce this compound.

In industrial settings, the free radical bromination method is often preferred due to its simplicity and efficiency.

Chemical Reactions Analysis

Bromocyclohexane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Elimination Reactions: this compound can undergo elimination reactions to form cyclohexene.

Cross-Coupling Reactions: It is a standard coupling partner in cross-coupling reactions, often used in the formation of carbon-carbon bonds.

Scientific Research Applications

Chemical Research Applications

1. Study of Conformational Isomers

Bromocyclohexane is predominantly utilized in the study of conformational isomers, particularly the equatorial and axial forms of the molecule. Researchers employ vacuum ultraviolet mass-analyzed threshold ionization spectroscopy to investigate the ionization energies of these isomers. This technique allows for precise measurements of the energy required to remove an electron from the molecule, providing insights into their electronic structures and stabilities .

2. Ionization Energy Comparisons

The ionization energies for the equatorial and axial conformers of this compound have been determined to be approximately 9.8308 eV and 9.8409 eV, respectively . These measurements are crucial for understanding the stability and reactivity of different conformations, which can influence reaction pathways in organic chemistry.

3. Synthesis of Anticancer Drugs

this compound has also been implicated in the synthesis of anticancer drugs. Its reactivity profile allows it to participate in various organic transformations that are essential for developing pharmaceutical compounds .

Industrial Applications

1. Flame Retardants

this compound is used as a precursor in the manufacturing of flame retardants. Its bromine content imparts fire-resistant properties to various materials, making it valuable in industries where fire safety is critical .

2. Laboratory Reagent

In laboratory settings, this compound serves as a reagent in organic synthesis reactions. It facilitates nucleophilic substitution reactions due to its secondary carbon structure, which influences its reactivity compared to primary and tertiary alkyl halides .

Case Study 1: Ionization Studies

A study published in The Journal of Physical Chemistry detailed the ionization energy differences between equatorial and axial conformers of this compound using advanced spectroscopic techniques. The findings highlighted how slight variations in molecular conformation can significantly impact chemical properties .

Case Study 2: Anticancer Drug Synthesis

Research featured in Vollhardt Organic Chemistry discusses how this compound serves as a key intermediate in synthesizing novel anticancer agents through selective nucleophilic substitutions .

Mechanism of Action

The mechanism of action of bromocyclohexane in chemical reactions involves the formation of a carbocation intermediate in substitution reactions. In elimination reactions, the mechanism is a one-step process where both the substrate and nucleophile are involved, favoring an anti-elimination due to the flow of electrons .

Comparison with Similar Compounds

Chlorocyclohexane (C₆H₁₁Cl)

Structural and Functional Similarities :

- Both are cyclohexane derivatives with halogen substituents, making them substrates for LinB enzyme. Chlorocyclohexane is a natural substrate analog, while bromocyclohexane serves as a brominated counterpart .

- Kinetic Activity : LinB exhibits higher activity toward chlorinated analogs. For 1-chlorohexane, kcat/Km = 1.6 × 10⁵ M⁻¹s⁻¹, whereas this compound requires enzyme mutations (e.g., A189F) to enhance activity by 26.2% .

Physical Properties :

| Property | This compound | Chlorocyclohexane |

|---|---|---|

| Boiling Point (°C) | 166–168 | 142–144 |

| Density (g/cm³, 20°C) | 1.324 | 1.000 |

| Water Solubility | <1 g/L | ~0.1 g/L |

Reactivity :

- This compound undergoes faster elimination due to the weaker C-Br bond compared to C-Cl, favoring E2 reactions with hydroxide .

- Chlorocyclohexane forms a weak axial Cl···H interaction in inclusion complexes, while this compound's larger size stabilizes axial conformers .

1-Bromohexane (C₆H₁₃Br)

Key Differences :

- Structure : A linear alkyl bromide vs. cyclic this compound.

- Volatility and Solubility : 1-Bromohexane’s high volatility and low water solubility limit its use in aqueous enzyme kinetics, unlike this compound, which is more stable in such conditions .

- Applications : this compound is preferred in stereoselective synthesis (e.g., terpene lactonization), while 1-bromohexane is excluded from detailed kinetic studies .

Bromocyclopentane (C₅H₉Br) and Bromocycloheptane (C₇H₁₃Br)

Metabolic Differences :

- In rabbits, this compound produces metabolites distinct from smaller (cyclopentane) and larger (cycloheptane) analogs, highlighting ring-size effects on detoxification pathways .

Physical Properties :

| Property | Bromocyclopentane | This compound | Bromocycloheptane |

|---|---|---|---|

| Boiling Point (°C) | ~130–135 | 166–168 | ~180–185 |

| Ring Strain | Higher (envelope) | Minimal (chair) | Lower (twist) |

(Bromomethyl)cyclohexane (C₇H₁₃Br)

Structural Contrast :

- The bromine is attached to a methyl group on the cyclohexane ring, creating a primary alkyl halide vs. This compound’s secondary classification .

Reaction Yields in Alkylation

| Substrate | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| This compound | Photoredox with quinaldine | 86 | |

| This compound | Iron-catalyzed cross-coupling | 44 | |

| 1-Bromohexane | LinB hydrolysis | Excluded |

Biological Activity

Bromocyclohexane, a brominated derivative of cyclohexane, is an organic compound with notable biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom attached to a cyclohexane ring. Its molecular formula is , and it exhibits properties typical of alkyl halides, such as reactivity in nucleophilic substitution and elimination reactions. The bromine atom serves as a leaving group, facilitating various chemical transformations that can lead to biologically active compounds.

Mechanisms of Biological Activity

This compound's biological activity can be attributed to its ability to interact with biological macromolecules, particularly enzymes and receptors. The following mechanisms are significant:

- Nucleophilic Substitution Reactions : this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles such as hydroxide ions. This reaction can lead to the formation of alcohols or other functional groups that may exhibit biological activity .

- Elimination Reactions : The compound can also participate in elimination reactions (E1 or E2), resulting in the formation of alkenes. These products may possess distinct biological properties compared to the parent compound .

Biological Activities

Research has identified several biological activities associated with this compound and its derivatives:

Case Study 1: Antimicrobial Properties

In a study evaluating the antimicrobial efficacy of this compound derivatives, researchers synthesized several analogs and tested them against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity compared to standard antibiotics, suggesting potential for development as new antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

A series of experiments were conducted to assess the cytotoxic effects of this compound derivatives on human cancer cell lines (e.g., HeLa, MCF-7). The most potent compounds showed IC50 values ranging from 49.79 µM to 113.70 µM, indicating their potential as anticancer agents .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 4r | 60.70 | RKO |

| 4s | 49.79 | PC-3 |

| 4d | 113.70 | HeLa |

Q & A

Q. Basic: What are the key conformational considerations when studying bromocyclohexane in elimination reactions?

This compound predominantly adopts chair conformations, with the bromine substituent occupying axial or equatorial positions. The axial conformation is critical for E2 elimination, as it aligns the β-hydrogen anti-periplanar to the leaving group (Br). Researchers should use dynamic NMR spectroscopy to monitor ring-flipping kinetics or computational models (e.g., molecular mechanics) to predict conformational equilibria. Note that steric strain from 1,3-diaxial interactions destabilizes the axial conformer, but this geometry remains essential for reaction feasibility .

Q. Advanced: How can researchers experimentally determine the energy difference between axial and equatorial conformers?

The energy difference (ΔG) can be quantified via calorimetry. Kobashi and Oguni (1995) measured heat capacities of this compound between 10–300 K, revealing phase transitions linked to conformational stability. Computational methods like density functional theory (DFT) calculate strain energies, with 1,3-diaxial interactions contributing ~2.4 kJ/mol per interaction. Combining these approaches validates theoretical predictions with experimental thermodynamic data .

Q. Basic: What safety protocols are essential for handling this compound?

This compound is flammable (flash point 62°C) and requires:

- PPE : Nitrile gloves, sealed goggles, and flame-resistant lab coats .

- Ventilation : Use fume hoods to avoid vapor inhalation (P261, P271) .

- Storage : Tightly sealed containers in cool, dry, well-ventilated areas (P403+P233) .

- Disposal : Follow hazardous waste guidelines (P501) .

Q. Advanced: How can axial this compound conformers be isolated for structural analysis?

Axial conformers are stabilized via inclusion complexes with host molecules like 9,9'-bianthryl. Sigma-Aldrich researchers isolated axial this compound in such complexes, enabling X-ray crystallography to identify weak Cl···H interactions. This method preserves the axial geometry for detailed structural characterization .

Q. Basic: How do 1,3-diaxial interactions influence this compound's reactivity?

1,3-Diaxial interactions impose steric strain (~1.2 kJ/mol per interaction) in axial conformers, reducing their thermodynamic stability. This strain impacts reaction kinetics; for example, equatorial dominance in solution may slow E2 elimination. Researchers should calculate strain energy using molecular modeling and compare kinetic data under varying temperatures to isolate steric effects .

Q. Advanced: How to resolve contradictions in thermodynamic data for this compound?

Discrepancies in ΔG values often arise from methodological differences. Cross-validate using:

- Calorimetry : Reproduce Kobashi and Oguni’s protocols to measure heat capacities .

- Spectroscopy : Compare NMR-derived populations of axial/equatorial conformers.

- Meta-analysis : Review historical datasets to identify systematic errors (e.g., impurities, instrument calibration) .

Q. Basic: What analytical techniques validate this compound derivatives in synthesis?

- NMR : ¹H/¹³C spectra confirm substitution patterns and purity.

- GC-MS : Quantifies residual solvents and byproducts.

- Elemental Analysis : Verifies stoichiometry for novel compounds.

Document methods per journal guidelines (e.g., Beilstein JOC) to ensure reproducibility .

Q. Advanced: What computational strategies predict this compound's conformational behavior?

Molecular dynamics (MD) simulations model ring-flipping kinetics, while quantum mechanical calculations (e.g., DFT) optimize transition states for elimination reactions. Tools like the CC-DPS database provide thermodynamic profiles using QSPR and neural networks, enabling rapid prediction of substituent effects .

Properties

IUPAC Name |

bromocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c7-6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNQQHJNRPDOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044148 | |

| Record name | Bromocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a penetrating odor; [Merck Index] Colorless liquid with an unpleasant odor; [Acros Organics MSDS] | |

| Record name | Cyclohexyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20373 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

3.62 [mmHg] | |

| Record name | Cyclohexyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20373 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

108-85-0 | |

| Record name | Bromocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BROMOCYCLOHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA0UMS4RNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.